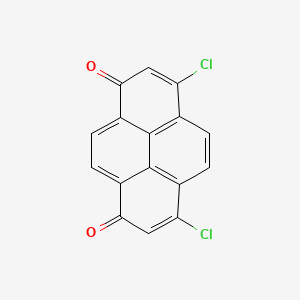

3,6-Dichloropyrene-1,8-dione

Description

Overview of Pyrene (B120774) and Pyrenedione Chemistry in Advanced Materials Science

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, has garnered significant attention in materials science due to its unique electronic and photophysical characteristics. researchgate.netnih.gov Its large, planar π-conjugated system facilitates efficient charge transport, making it an excellent candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net The inherent blue fluorescence of pyrene, coupled with its high quantum yield, further enhances its utility in light-emitting applications. researchgate.net

The introduction of oxo groups to the pyrene core to form pyrenediones, such as pyrene-1,8-dione and pyrene-4,5-dione (B1221838), significantly alters the electronic properties of the parent molecule. chemicalbook.comossila.com These dione (B5365651) functionalities act as electron-withdrawing groups, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can improve the electron-accepting capabilities of the molecule, making pyrenediones valuable as n-type semiconductors and as building blocks for more complex electronic materials. acs.org

Significance of Halogenated Pyrenes and Pyrenediones in Organic Electronics and Photonics

Halogenation, the process of introducing halogen atoms such as chlorine or bromine onto the pyrene backbone, is a powerful strategy for fine-tuning the material's properties. google.com The high electronegativity of halogen atoms can further modulate the electronic characteristics of the pyrene core, influencing charge carrier mobility and energy levels. mt.com Moreover, the introduction of halogens can impact the solid-state packing of the molecules, a critical factor in determining the performance of organic electronic devices. researchgate.net

In the context of pyrenediones, halogenation is expected to enhance their electron-accepting nature, potentially leading to materials with improved performance in n-channel OFETs and as electron acceptors in OPVs. The specific placement of halogen atoms on the pyrenedione framework can lead to a diverse range of properties, making the study of specific isomers crucial.

Positional Isomerism in Dichloropyrene-Diones and its Implications for Research

The pyrene molecule offers multiple sites for substitution, leading to the possibility of numerous positional isomers for a given derivative. For dichloropyrene-diones, the arrangement of the two chlorine atoms and two carbonyl groups on the pyrene skeleton can result in a variety of distinct compounds, each with its own unique set of properties.

The synthesis of a specific isomer of a substituted pyrene can be a significant challenge. Electrophilic substitution reactions on the pyrene core are highly regioselective, with the 1, 3, 6, and 8 positions being the most reactive. rsc.org Achieving substitution at other positions often requires more complex, multi-step synthetic routes. rsc.org This inherent difficulty in controlling the substitution pattern underscores the importance of developing precise synthetic methodologies to access specific isomers like 3,6-Dichloropyrene-1,8-dione. The ability to isolate and characterize individual isomers is paramount for understanding the structure-property relationships that govern the performance of these materials in electronic devices.

Table 1: Potential Positional Isomers of Dichloropyrene-dione

| Isomer Name | Chlorine Positions | Carbonyl Positions |

| This compound | 3, 6 | 1, 8 |

| 2,7-Dichloropyrene-1,6-dione | 2, 7 | 1, 6 |

| 4,9-Dichloropyrene-1,6-dione | 4, 9 | 1, 6 |

| 2,7-Dichloropyrene-4,5-dione | 2, 7 | 4, 5 |

This table represents a subset of the many possible positional isomers and is for illustrative purposes.

Historical Context of Pyrenedione Research and its Evolution

The journey of pyrene research began in 1837 when it was first discovered in the residue of coal tar distillation. researchgate.net Its unique photophysical properties, particularly the observation of intermolecular excimers in 1954, solidified its status as a valuable molecular probe. researchgate.net The initial synthetic applications of pyrene were in the dye industry. researchgate.net

The synthesis and study of pyrenediones are a more recent development. For instance, methods for the synthesis of pyrene-4,5-dione have been refined over the years, allowing for its use as a precursor in the creation of more complex fluorescent materials and covalent organic frameworks (COFs). researchgate.netossila.com While specific historical details on the synthesis of pyrene-1,8-dione are less documented in readily available literature, its investigation is a logical progression in the exploration of pyrene's chemical space. The targeted synthesis of specific halogenated pyrenediones like this compound represents the current frontier in this evolving field of research, driven by the demand for high-performance organic electronic materials.

Table 2: Properties of Parent and Related Pyrene Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Pyrene | C₁₆H₁₀ | 202.25 | Blue fluorescence, high charge carrier mobility researchgate.net |

| Pyrene-1,8-dione | C₁₆H₈O₂ | 232.23 | Electron-accepting nature chemicalbook.comnih.gov |

| Pyrene-4,5-dione | C₁₆H₈O₂ | 232.23 | Building block for fluorescent materials and COFs ossila.com |

While extensive research has been conducted on pyrene and its simpler derivatives, "this compound" remains a largely uncharacterized compound in the scientific literature. The synthesis and experimental characterization of this specific isomer have not been widely reported. However, based on the established principles of pyrene chemistry and the effects of halogenation, it is possible to predict its potential significance. The two chlorine atoms at the 3 and 6 positions, combined with the dione functionality at the 1 and 8 positions, are expected to create a highly electron-deficient π-system. This could result in a material with excellent n-type semiconductor properties, making it a target for applications in organic electronics where efficient electron transport is crucial. The precise substitution pattern would also influence its molecular packing in the solid state, which could lead to favorable charge transport pathways. Further computational and experimental studies are necessary to unlock the full potential of this enigmatic molecule.

Structure

3D Structure

Properties

CAS No. |

18206-66-1 |

|---|---|

Molecular Formula |

C16H6Cl2O2 |

Molecular Weight |

301.1 g/mol |

IUPAC Name |

3,6-dichloropyrene-1,8-dione |

InChI |

InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H |

InChI Key |

OFJZZOYPVYOVFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dichloropyrene 1,8 Dione and Analogous Systems

Strategies for the Pyrene-1,8-dione Core Synthesis.

The creation of the pyrene-1,8-dione scaffold is the foundational step in the synthesis of its chlorinated derivatives. This section delves into the direct oxidation of pyrene (B120774) to achieve this core structure and the inherent challenges in controlling the formation of various dione (B5365651) isomers.

Direct Oxidation Routes to Pyrene-1,8-dione.

The direct oxidation of pyrene to pyrene-1,8-dione has been explored through various methods, often resulting in a mixture of isomers. One notable approach is a biomimetic oxidation using an iron(II) complex, Fe(bpmen)(OTf)₂, and hydrogen peroxide (H₂O₂) in a solution of dichloromethane and acetonitrile with acetic acid. rsc.org This method yields both 1,6-pyrenedione and 1,8-pyrenedione (B1214282). The yields of these isomers are dependent on the catalyst loading, as detailed in the table below.

Another method for the direct formation of pyrenediones is through electrosynthetic oxidation. When pyrene is oxidized in an aqueous buffer solution on a carbon nanotube-based electrode, a mixture of 1,6-pyrenedione and 1,8-pyrenedione is formed, typically in a 2:1 ratio. researchgate.net

Regiochemical Control and Challenges in Dione Isomer Formation.

A significant challenge in the synthesis of pyrene-1,8-dione is the lack of regioselectivity in the oxidation of the pyrene core. The 1, 3, 6, and 8 positions of pyrene are the most electron-rich and, therefore, the most susceptible to electrophilic attack, which also influences oxidation reactions. rsc.org This inherent reactivity often leads to the formation of a mixture of dione isomers.

For example, the biomimetic oxidation mentioned previously not only produces the desired 1,6- and 1,8-diones but also the 4,5-pyrenedione isomer when the catalyst loading is at 15 mol %. rsc.org Attempts to directly synthesize pyrene-4,5-dione (B1221838) and pyrene-4,5,9,10-tetraone have often been met with limited success because other sites on the pyrene molecule are more readily oxidized. acs.org The similar reactivity of the 1, 6, and 8 positions makes it difficult to selectively oxidize only the 1 and 8 positions, thus necessitating separation of the resulting isomeric mixture.

Halogenation Strategies for Dichlorination at Specific Positions.

Once the pyrene-1,8-dione core is synthesized, the next step is the introduction of chlorine atoms at the 3 and 6 positions. This can be approached through direct electrophilic aromatic substitution or via indirect methods involving precursor derivatization.

Electrophilic Aromatic Substitution Approaches on Pyrenedione Scaffolds.

Direct halogenation of a pyrenedione scaffold via electrophilic aromatic substitution presents its own set of regiochemical challenges. The carbonyl groups of the dione are electron-withdrawing, which deactivates the aromatic system towards electrophilic attack. researchgate.net Furthermore, these groups direct incoming electrophiles to specific positions.

In the case of pyrene-4,5-dione, the electron-withdrawing nature of the carbonyl groups reduces the electron density at the typically reactive 1, 3, 6, and 8 positions. rsc.org This deactivation makes the 9 and 10 positions the most electron-rich and, consequently, the most susceptible to electrophilic attack, as demonstrated by the selective bromination at these K-region positions. rsc.org This suggests that direct electrophilic chlorination of pyrene-1,8-dione may not readily yield the 3,6-dichloro derivative and could instead lead to substitution at other positions, if the reaction proceeds at all. The nucleophilicity of arenes with electron-withdrawing substituents is weakened, often requiring harsh reaction conditions for electrophilic halogenation. researchgate.net

Indirect Halogenation Methods and Precursor Derivatization.

Given the challenges of direct chlorination on the pyrenedione scaffold, indirect methods are often more viable. One such strategy involves the halogenation of the pyrene precursor prior to oxidation. An established method for this is the halogenation of pyrene in an aqueous medium, which produces polyhalogenated pyrenes such as tetrachloropyrene. google.com These halogenated pyrenes can then be oxidized to form the corresponding halogenated pyrenequinones. google.com

Another example of an indirect route is suggested by combustion studies, where the burning of PVC in the presence of pyrene resulted in the formation of various chlorinated pyrenes, including 1,6-dichloropyrene and 1,8-dichloropyrene, through a sequential chlorination process. nih.gov While not a controlled synthetic method, this demonstrates the feasibility of forming dichlorinated pyrene species that could potentially be oxidized to the desired dione.

Achieving Regioselectivity and Separation of Dichloro Isomers.

The indirect halogenation of pyrene often results in a mixture of dichlorinated isomers due to the similar reactivity of the 1, 3, 6, and 8 positions. For example, aqueous chlorination of pyrene is known to produce a mixture of 1,6-dichloropyrene and 1,8-dichloropyrene. nih.govnih.gov

The structural similarity of these isomers makes their separation a critical and often challenging step. High-performance liquid chromatography (HPLC) has been successfully employed to fractionate and separate mixtures of 1,6-dichloropyrene and 1,8-dichloropyrene. nih.gov Capillary gas chromatography is another powerful technique for the separation of positional isomers of hydrocarbons, though the separation of such closely related compounds can be difficult. vurup.sk The table below summarizes the common dichlorinated pyrene isomers formed.

Table of Compounds

Cross-Coupling Reactions in Pyrenedione Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the synthesis of functionalized pyrene derivatives. mdpi.com These reactions typically involve the use of a metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide or pseudohalide. wikipedia.org For a pyrenedione system like 3,6-dichloropyrene-1,8-dione, the chlorine atoms can serve as leaving groups for such transformations, enabling the introduction of a wide variety of functional groups.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, commercial availability of reagents, and the low toxicity of the boron-containing byproducts. libretexts.orgorganic-chemistry.org

In the context of pyrenedione functionalization, a dihalo-pyrenedione, such as the 3,6-dichloro derivative, could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds. The general mechanism involves the oxidative addition of the pyrenedione halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. wikipedia.orgresearchgate.net For instance, different palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used in combination with phosphine ligands to optimize the reaction. organic-chemistry.org

Table 1: Key Parameters in Suzuki-Miyaura Coupling Reactions

| Parameter | Description | Examples |

|---|---|---|

| Catalyst | Typically a Palladium(0) complex. | Pd(PPh₃)₄, Pd(OAc)₂/ligand |

| Organoboron Reagent | The source of the new carbon fragment. | Arylboronic acids, vinylboronic acids |

| Halide/Pseudohalide | The electrophilic partner on the pyrene core. | -Cl, -Br, -I, -OTf |

| Base | Activates the organoboron reagent. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Can be run in organic or aqueous media. | Toluene, THF, Dioxane, Water |

The versatility of the Suzuki coupling allows for the introduction of a diverse range of substituents onto the pyrene-1,8-dione core, thereby enabling the systematic tuning of its electronic and optical properties.

The Stille coupling is another palladium-catalyzed reaction that forms C-C bonds, in this case between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orglibretexts.org

For the functionalization of this compound, the Stille coupling could be employed to introduce aryl, vinyl, or alkynyl groups. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwiley-vch.de A notable feature of the Stille coupling is that it does not typically require a base, which can be advantageous for substrates that are sensitive to basic conditions. However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Comparison of Suzuki and Stille Coupling for Pyrenedione Functionalization

| Feature | Suzuki Coupling | Stille Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (e.g., organostannane) |

| Toxicity of Reagents | Low | High |

| Base Requirement | Yes | Generally No |

| Functional Group Tolerance | Good | Excellent |

Despite the toxicity concerns, the Stille coupling remains a valuable tool in organic synthesis due to its broad scope and high yields. wiley-vch.de

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of vinylated aromatic and heteroaromatic compounds. nih.gov

In the synthesis of pyrenedione derivatives, the Heck reaction can be utilized to introduce unsaturated substituents, such as acrylates or styrenes, at the 3- and 6-positions. For example, the reaction of this compound with an alkene like ethyl acrylate, catalyzed by a palladium source such as Pd(OAc)₂, would yield the corresponding pyrenedione-diacrylate. nih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org The choice of catalyst, base, and solvent can influence the reaction efficiency and regioselectivity. nih.govfrontiersin.org

Table 3: Components of the Heck Reaction for Pyrenedione Alkenylation

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates C-C bond formation. | Pd(OAc)₂, PdCl₂ |

| Unsaturated Halide | Electrophilic pyrenedione substrate. | This compound |

| Alkene | Nucleophilic coupling partner. | Ethyl acrylate, Styrene |

| Base | Neutralizes the HX byproduct. | Triethylamine, K₂CO₃ |

The introduction of unsaturated moieties via the Heck reaction can significantly impact the conjugation and photophysical properties of the pyrenedione system.

Other Advanced Synthetic Transformations for Pyrene Systems

Beyond cross-coupling reactions, other advanced synthetic methods are employed to modify and extend the pyrene framework, leading to materials with novel architectures and properties.

Cyclodehydrogenation is a key strategy for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and nanographenes from tailor-made oligoarylene precursors. nih.gov This reaction involves the intramolecular formation of C-C bonds through the elimination of hydrogen atoms, typically promoted by a Lewis acid and an oxidant (in solution) or by thermal activation on a metal surface. nih.gov This process effectively extends the π-conjugated system of the molecule.

While not directly a method for functionalizing a pre-existing this compound, cyclodehydrogenation of appropriately designed precursors can lead to the formation of complex, extended pyrene-based systems. The regioselectivity of the cyclization can be influenced by the structure of the precursor and the reaction conditions. nih.gov For instance, the Scholl reaction is a classic example of an oxidative cyclodehydrogenation used to synthesize larger PAHs. researchgate.net On-surface synthesis via cyclodehydrogenation has also emerged as a powerful technique for creating atomically precise nanostructures. rsc.org

The development of chiral pyrene-based compounds has attracted significant interest for applications in chiroptical materials and asymmetric catalysis. Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement, leading to enantiomerically pure or enriched products.

Several strategies can be employed to introduce chirality into pyrene-based systems. rsc.orgresearchgate.net One approach involves the use of chiral auxiliaries or catalysts in the synthetic route. Another method is the resolution of a racemic mixture of chiral pyrene derivatives. The synthesis of asymmetric pyrene-based luminogens has been shown to result in materials with tunable optical properties. rsc.org Furthermore, the incorporation of chiral moieties, such as cholesterol, onto the pyrene scaffold can induce chirality and lead to interesting self-assembly behaviors. acs.org While the direct asymmetric synthesis of a substituted pyrene-1,8-dione is a complex challenge, the principles of asymmetric synthesis can be applied to create chiral pyrene derivatives that could then be converted to the dione. gdut.edu.cn The stereospecific synthesis of pyrene-fused helicenes is another example of creating complex, chiral pyrene-based architectures. acs.org

Elucidation of Reaction Mechanisms in 3,6 Dichloropyrene 1,8 Dione Synthesis and Reactivity

Mechanistic Pathways of Halogenation Reactions on Aromatic Systems

The synthesis of halogenated aromatic compounds, including the precursors to or the direct synthesis of 3,6-Dichloropyrene-1,8-dione, primarily proceeds through electrophilic aromatic substitution (EAS). In this mechanism, the aromatic π-system acts as a nucleophile, attacking an electrophilic halogen species. For chlorination, this electrophile is often generated by the interaction of molecular chlorine (Cl₂) with a Lewis acid catalyst, such as FeCl₃ or AlCl₃. This interaction polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺δ---[FeCl₄]⁻δ) that can be attacked by the aromatic ring.

The reaction proceeds via a two-step mechanism:

Formation of a Sigma Complex (Arenium Ion) : The attack by the aromatic ring on the electrophilic chlorine atom breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation : A weak base, typically the conjugate base of the catalyst (e.g., [FeCl₄]⁻), abstracts a proton from the carbon atom bearing the new chlorine substituent. This step restores the aromaticity of the ring, yielding the chlorinated product.

In the context of pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), halogenation can occur sequentially. Studies on the combustion of PVC with pyrene have shown the formation of multiple chlorinated pyrenes, including 1-chloropyrene, 1,3-dichloropyrene, 1,6-dichloropyrene, and 1,8-dichloropyrene. nih.gov This suggests that the initial substitution directs subsequent additions. The mechanism follows a sequential chlorination pathway, where the rate of formation for less chlorinated species is significantly higher than for more heavily chlorinated ones. nih.gov

For the synthesis of this compound, direct halogenation of pyrene-1,8-dione would be influenced by the existing carbonyl groups. These groups are strongly deactivating and meta-directing. Therefore, the chlorination would require forcing conditions and a suitable catalyst. The chlorine atoms would be directed to positions meta to the carbonyls, which are also positions of high electron density in the pyrene system (the K-regions), leading to the 3,6- and 4,5- isomers. Nature has also evolved enzymatic pathways for halogenation, which can involve the oxidation of a halide (X⁻) to a halenium ion (X⁺) equivalent, which then participates in electrophilic substitution on electron-rich substrates. nih.gov

Nucleophilic and Electrophilic Processes in Pyrenedione Chemistry

The electronic nature of the pyrenedione core, particularly when substituted with electron-withdrawing groups like chlorine, dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Processes: The presence of two carbonyl groups and two chlorine atoms makes the aromatic ring of this compound highly electron-deficient. This structure is therefore activated towards nucleophilic aromatic substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group (in this case, a chloride ion). masterorganicchemistry.comyoutube.com The mechanism involves two key steps:

Nucleophilic Addition : An electron-rich nucleophile attacks the carbon atom bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the carbonyl groups, which provides significant stabilization.

Loss of the Leaving Group : The chloride ion is eliminated from the Meisenheimer complex, and the aromaticity of the pyrenedione ring is restored.

This pathway allows for the introduction of various functional groups by displacing the chlorine atoms. Analogous systems, such as 3,8-dichloro-BODIPYs, demonstrate regioselective SNAr reactions with N-, O-, and S-centered nucleophiles. nih.gov Another relevant nucleophilic process is the aza-Michael addition, which has been observed in reactions of 1,8-pyrenedione (B1214282) with certain amines. researchgate.net

Electrophilic Processes: Conversely, the pyrenedione ring system is strongly deactivated towards electrophilic attack. The electron-withdrawing nature of both the dione (B5365651) functionality and the chloro-substituents reduces the nucleophilicity of the aromatic ring, making further electrophilic substitutions, such as Friedel-Crafts reactions or nitration, challenging. mdpi.com Such reactions would require harsh conditions and powerful electrophiles. If an electrophilic substitution were to occur, the existing substituents would direct the incoming electrophile to the remaining available positions on the ring, though with significantly reduced reactivity compared to unsubstituted pyrene.

Role of Catalysis in Pyrenedione Synthesis and Functionalization

Catalysis is essential for both the efficient synthesis of the pyrenedione scaffold and its subsequent functionalization. Catalysts can control selectivity, improve reaction rates, and enable transformations under milder conditions.

Catalysis in Synthesis: The synthesis of pyrenediones often involves oxidation of the parent PAH, pyrene. This transformation can be achieved using transition metal catalysts. For instance, the synthesis of pyrene-4,5-dione (B1221838) can be performed on a gram scale using Ruthenium(III) chloride as a catalyst. acs.org The synthesis of related heterocyclic diones and their chlorinated derivatives also relies heavily on catalysis. The synthesis of 3,6-dichloropicolinic acid, for example, can be achieved via electrochemical methods that may involve metal catalysts. researchgate.net

Catalysis in Functionalization: The functionalization of pyrenes and pyrenediones frequently employs transition metal catalysis, particularly for C-H activation and cross-coupling reactions. researchgate.net

Palladium-catalyzed reactions : Stille and Suzuki cross-coupling reactions are powerful methods for forming new carbon-carbon bonds. In the case of this compound, a palladium catalyst, such as [Pd(PPh₃)₄], could be used to selectively couple organostannanes or boronic acids at the C-Cl bonds. nih.gov This allows for the introduction of aryl, vinyl, or alkyl groups.

Rhodium-catalyzed reactions : Rhodium catalysts are known to mediate C-H arylation, providing a direct method for functionalizing the pyrene core. researchgate.net

Lewis Acid Catalysis : Lewis acids like Zn(OTf)₂ can be used in conjunction with a dione-based photocatalyst to promote reactions such as the Friedel-Crafts functionalization of certain substrates. mdpi.compreprints.org

Organocatalysis : Interestingly, pyrenediones themselves can act as visible-light-activated organophotoredox catalysts for reactions like alcohol dehydrogenation. acs.orgacs.org This dual role as both a target molecule and a catalyst highlights the versatile electronic properties of the pyrenedione scaffold.

| Catalytic System | Reaction Type | Application in Pyrenedione Chemistry | Reference(s) |

| Ruthenium(III) chloride | Oxidation | Synthesis of pyrene-4,5-dione from pyrene | acs.org |

| Palladium (e.g., [Pd(PPh₃)₄]) | Cross-Coupling (Stille, Suzuki) | Functionalization of C-Cl bonds in dichloropyrenediones | nih.gov |

| Rhodium (e.g., [Rh(III)Cl₂Cp*]₂) | C-H Activation/Arylation | Functionalization of the pyrene core | researchgate.net |

| Pyrenedione / Visible Light | Photoredox Organocatalysis | Catalyzes reactions like alcohol dehydrogenation | acs.orgacs.org |

| Lewis Acids (e.g., Zn(OTf)₂) | Friedel-Crafts | Co-catalyst with dione photocatalysts | mdpi.compreprints.org |

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediates. While these species are often unstable and present in low concentrations, modern analytical techniques allow for their study.

In the context of this compound chemistry, several types of intermediates can be postulated:

Sigma (σ) Complex (Arenium Ion) : This positively charged intermediate is fundamental to the electrophilic halogenation pathway for the synthesis of the chlorinated core.

Meisenheimer Complex : This anionic intermediate is the hallmark of the SNAr mechanism, which is key to the functionalization of this compound via nucleophilic substitution. Its stability is enhanced by the electron-withdrawing dione groups.

Radical Ions : In photoredox-catalyzed reactions where pyrenedione might act as a catalyst, radical cation or radical anion intermediates are formed upon single-electron transfer (SET). For instance, a radical cation intermediate has been proposed in the nitration of pyrene. researchgate.net

Metal-Complexed Intermediates : In transition-metal-catalyzed reactions, organometallic intermediates involving oxidative addition, reductive elimination, and transmetalation steps are formed. The characterization of related terminal copper-nitrene species, which are key intermediates in amination reactions, has been achieved through spectroscopic methods at low temperatures and, in some cases, even at room temperature. nih.govresearchgate.net

The characterization of these intermediates often involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy : Can be used to observe stable intermediates or, with specialized techniques, to detect transient species. 31P-NMR was used to confirm a nitrene transfer product. nih.gov

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for detecting and identifying the mass of charged intermediates in the reaction mixture. nih.gov

Optical Spectroscopy (UV-Vis, Fluorescence) : The formation of colored or fluorescent intermediates can be monitored in real-time. The reaction of 1,8-pyrenedione with certain amines leads to highly fluorescent products via detectable intermediates. researchgate.net

X-ray Crystallography : In rare cases where an intermediate is exceptionally stable, it can be crystallized and its exact structure determined. nih.gov

Kinetic and Thermodynamic Considerations of Reactions Involving Pyrenediones

The outcome and rate of chemical reactions involving pyrenediones are governed by the interplay of kinetics (which pathway is fastest) and thermodynamics (which product is most stable).

Kinetic Considerations: The rate of a reaction is determined by its activation energy (Eₐ)—the energy barrier that must be overcome. For this compound, several factors influence reaction kinetics:

Substituent Effects : The electron-withdrawing chloro and dione groups lower the activation energy for nucleophilic attack (SNAr) by stabilizing the negatively charged transition state leading to the Meisenheimer complex. Conversely, they increase the activation energy for electrophilic attack.

Reaction Order : The mechanism determines the reaction order. An SN2-type reaction is bimolecular (second-order), with its rate depending on the concentration of both the nucleophile and the substrate. youtube.com An SN1-type reaction is unimolecular (first-order), with the rate-determining step being the formation of a carbocation intermediate. libretexts.org

Catalyst Concentration : In catalyzed reactions, the rate is often dependent on the catalyst loading, as seen in the pyrenedione-catalyzed α-olefination of nitriles. acs.org

Sequential Reactions : In the stepwise chlorination of pyrene, a kinetic model showed that the rate constants for the formation of mono-, di-, and tri-chlorinated pyrenes were over 30 times greater than those for the formation of tetra- and penta-chlorinated species, demonstrating a significant kinetic barrier to exhaustive chlorination. nih.gov

Thermodynamic Considerations: Thermodynamics deals with the relative stability of reactants and products, dictated by the change in Gibbs free energy (ΔG).

Product Stability : The most thermodynamically stable product will be favored under conditions of equilibrium. In some reactions, like the "halogen dance" on bromothiophenes, a specific isomer can act as a thermodynamic sink, accumulating as the final product because it is the most stable. ias.ac.in

Intermediate Stability : The stability of key intermediates, such as the Meisenheimer complex in SNAr reactions, is a crucial thermodynamic factor. The ability of the pyrenedione core to delocalize the negative charge makes the formation of this intermediate more favorable.

Electronic Properties : Functionalization can alter the thermodynamic properties of the pyrenedione core. For example, introducing certain Lewis pair functionalities can significantly reduce the HOMO-LUMO gap, affecting the molecule's electronic and photophysical properties. researchgate.net The relationship between reaction kinetics and thermodynamics is often described by the Bell-Evans-Polanyi principle, which posits a linear relationship between the activation energy and the enthalpy of a reaction for a series of similar transformations. researchgate.net

Structural Characterization and Analysis of 3,6 Dichloropyrene 1,8 Dione

Single Crystal X-ray Diffraction Studies.

Information regarding the single crystal X-ray diffraction of 3,6-Dichloropyrene-1,8-dione is not available in public scientific literature.

Determination of Crystal System and Space Group.

No published data exists on the crystal system or space group of this compound.

Analysis of Intramolecular Bond Lengths and Angles.

Specific bond lengths and angles for this compound have not been experimentally determined and reported.

Conformation of the Pyrene-Dione Ring System.

The conformation of the pyrene-dione ring system in this specific molecule is currently unknown.

Supramolecular Interactions and Crystal Packing Architectures.

Without crystal structure data, a definitive analysis of the supramolecular interactions and crystal packing of this compound is not possible.

Elucidation of Hydrogen Bonding Networks.

There are no experimental studies detailing the hydrogen bonding networks in the crystal structure of this compound.

Investigation of Halogen Bonding Interactions.

Specific investigations into halogen bonding interactions within crystalline this compound have not been documented.

Analysis of Van der Waals Forces and π-π Stacking

The intermolecular forces in solid this compound are expected to be dominated by a combination of Van der Waals forces and π-π stacking interactions.

π-π Stacking: The extensive aromatic system of the pyrene (B120774) core in this compound makes it highly susceptible to π-π stacking interactions. These are non-covalent attractive forces between aromatic rings. In the solid state, the planar pyrene moieties are likely to stack on top of each other in an offset fashion to minimize electrostatic repulsion and maximize attractive dispersion forces. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å. The presence of the electron-withdrawing chlorine and oxygen atoms can modulate the electron density of the aromatic system, thereby influencing the strength and geometry of these π-π stacking interactions.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and relative contribution of different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

H···H Contacts: These are generally among the most frequent contacts due to the abundance of hydrogen atoms on the periphery of the molecule.

C···H Contacts: These represent interactions between the carbon atoms of the pyrene skeleton and the hydrogen atoms of neighboring molecules.

O···H Contacts: The oxygen atoms of the dione (B5365651) functionality can act as hydrogen bond acceptors, leading to O···H interactions with nearby C-H groups.

Cl···H Contacts: The chlorine atoms can also participate in weak hydrogen bonding with hydrogen atoms of adjacent molecules.

Cl···O and Cl···Cl Contacts: These are types of halogen bonding interactions that can play a crucial role in directing the crystal packing.

C···C Contacts: These contacts are indicative of the π-π stacking interactions between the pyrene rings.

Vibrational Spectroscopy for Structural Confirmation (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is an essential technique for the structural confirmation of molecules. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Key expected vibrational frequencies include:

C=O Stretching: The dione functionality would give rise to one or two strong absorption bands in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the electronic effects of the pyrene ring and the chlorine substituents.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrene aromatic system would appear in the region of 1450-1600 cm⁻¹.

C-H Aromatic Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to be observed above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds would be present in the 700-900 cm⁻¹ region, and their specific pattern can provide information about the substitution pattern on the pyrene ring.

Spectroscopic Investigations of 3,6 Dichloropyrene 1,8 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and analysis of tautomerism using solid-state techniques, are not available for 3,6-Dichloropyrene-1,8-dione.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound have not been reported in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), including Solid-State Techniques for Tautomerism

Experimentally determined ¹³C NMR chemical shifts for the carbon atoms of this compound, as well as any studies on its potential tautomeric forms using solid-state NMR, are not documented in the available resources.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular mass of this compound can be calculated from its chemical formula (C₁₆H₆Cl₂O₂), specific mass spectrometry data, including the molecular ion peak and characteristic fragmentation patterns from experimental analysis, have not been published.

Electronic Absorption and Emission Spectroscopy (Photophysical Behavior)

The photophysical properties of this compound, which would be determined through electronic absorption and emission spectroscopy, are not described in the scientific literature.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Data on the maximum absorption wavelengths (λmax) and molar absorptivity (ε) for this compound are not available.

Fluorescence Emission Properties and Quantum Yields

Information regarding the fluorescence emission maxima and quantum yields (Φf) for this compound is not present in the reviewed scientific literature.

Excited-State Processes, e.g., Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT)

The molecular structure of this compound suggests the potential for interesting excited-state dynamics, particularly Intramolecular Charge Transfer (ICT). The pyrene (B120774) core can act as an electron donor, while the dione (B5365651) functionalities are strong electron acceptors. Upon photoexcitation, it is plausible that an electron is transferred from the pyrene moiety to the dione groups, creating a charge-separated excited state.

The presence and nature of such an ICT state could be investigated using time-resolved spectroscopy. In polar solvents, an ICT state is typically stabilized, leading to a significant red-shift in the emission spectrum and often a decrease in the fluorescence quantum yield due to enhanced non-radiative decay from the charge-separated state.

Excited-State Intramolecular Proton Transfer (ESIPT) is a process that requires a proton donor and a proton acceptor in close proximity within the same molecule. This compound does not possess the necessary acidic proton and basic site in a suitable configuration for ESIPT to occur. Therefore, this particular excited-state process is not expected for this compound.

Table 2: Anticipated Excited-State Properties of this compound

| Property | Expected Characteristic | Rationale |

| Intramolecular Charge Transfer (ICT) | Likely to occur | Presence of electron-donating pyrene core and electron-accepting dione groups. |

| Solvatochromism | Pronounced red-shift in emission with increasing solvent polarity | Stabilization of the polar ICT excited state in polar solvents. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Not expected | Lack of a suitable intramolecular hydrogen bond and proton donor/acceptor pair. |

This table outlines the expected excited-state behavior based on the molecular structure. Experimental verification is required.

Computational and Theoretical Studies of 3,6 Dichloropyrene 1,8 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,6-Dichloropyrene-1,8-dione. Methods like Density Functional Theory (DFT) are used to model the distribution of electrons within the molecule, which in turn governs its chemical properties and reactivity. scirp.org These calculations provide a detailed picture of the molecular orbitals and electrostatic potential, offering predictions about how the molecule will interact with other chemical species.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial indicators of a molecule's chemical reactivity and electronic properties. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Pyrenedione System

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.816 | Represents the ability to accept an electron. Localized over the pyrene (B120774) core. |

| HOMO | -6.646 | Represents the ability to donate an electron. Also distributed across the aromatic system. |

| Energy Gap (ΔE) | -4.83 | Indicates chemical reactivity and kinetic stability. scirp.org |

Note: The values presented are illustrative for a related aromatic system and serve to demonstrate the concepts of HOMO-LUMO analysis.

The electron density distribution describes the probability of finding an electron at any given point around the molecule. In this compound, the electronegative chlorine and oxygen atoms significantly polarize the electron density. nih.gov This creates regions of high and low electron density, which are critical for determining the molecule's interaction with other polar or charged species.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red regions indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen and chlorine. These sites are prone to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential (electron-poor), often located around hydrogen atoms or electron-deficient carbon atoms. These sites are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or non-polar areas.

For this compound, the MEP would show negative potentials around the carbonyl oxygens and chlorine atoms, highlighting them as potential sites for interaction with electrophiles. Positive potentials would be expected on the aromatic protons and the carbon atoms of the carbonyl groups.

Molecular Conformation and Dynamics Simulations

While quantum chemical calculations often focus on static, optimized structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations are employed to study the conformational changes and dynamic behavior of molecules over time. nih.gov These simulations model the movements of atoms and bonds by solving Newton's equations of motion, providing a virtual "movie" of the molecule's behavior. rsc.org

For a relatively rigid molecule like this compound, MD simulations can reveal subtle conformational dynamics, such as vibrations and rotations of the substituent groups. nih.gov In solution or within a material, these simulations can also model the interactions between the pyrenedione molecule and its surrounding environment, such as solvent molecules or other organic molecules. nih.gov This is crucial for understanding how intermolecular forces influence the molecule's properties and behavior under realistic conditions.

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable pathway from reactants to products. The highest point along this minimum energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. ucsb.edu

Locating the transition state is a critical step in understanding a reaction's kinetics. youtube.com Computational methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are used to find an initial guess for the TS structure, which is then optimized to a first-order saddle point on the PES. ucsb.edu A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—the path leading from reactant to product. ucsb.eduyoutube.com

Once the structures of the reactants, products, and the transition state have been computationally optimized and their energies calculated, key thermodynamic and kinetic parameters of the reaction can be determined.

Potential Energy Barrier (Activation Energy, Ea): This is the energy difference between the transition state and the reactants. A higher activation energy implies a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome the barrier. fossee.in

Ea = E(Transition State) - E(Reactants)

Reaction Heat (Enthalpy of Reaction, ΔH): This is the energy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). youtube.com

ΔH ≈ E(Products) - E(Reactants)

For reactions involving this compound, such as nucleophilic substitution at the chlorine positions or addition to the carbonyl groups, these calculations can predict the feasibility and rate of the reaction, guiding synthetic efforts.

Table 2: Illustrative Energy Profile for a Reaction Step

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +23.5 |

Note: This table represents a hypothetical reaction to illustrate the concepts of activation energy (23.5 kcal/mol) and reaction energy (-10.2 kcal/mol, exothermic). nih.govyoutube.com

Correlation between Theoretical Predictions and Experimental Observations in Pyrenedione Systems

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For pyrenedione systems, computational results for properties such as UV-Vis absorption spectra, vibrational frequencies (IR/Raman), and redox potentials can be compared with experimental measurements.

Good agreement between theory and experiment provides confidence in the computational model and allows for a deeper interpretation of the experimental results. researchgate.net For instance, calculated electronic transition energies can help assign the absorption bands observed in an experimental spectrum. researchgate.net However, discrepancies can also be informative, pointing to limitations in the theoretical model or environmental effects not accounted for in the calculation, such as strong solvent interactions or solid-state packing forces. researchgate.netscispace.com This iterative process of comparing computational predictions with experimental observations leads to a more robust and comprehensive understanding of the molecular system.

Chemical Transformations and Derivatives of 3,6 Dichloropyrene 1,8 Dione

Functionalization Reactions at the Pyrenedione Core

The pyrenedione core of 3,6-Dichloropyrene-1,8-dione offers multiple sites for chemical modification. The reactivity of the aromatic system is significantly influenced by the electron-withdrawing nature of both the chlorine and dione (B5365651) substituents.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Routes

The electronic nature of the this compound core makes it susceptible to both electrophilic and nucleophilic substitution reactions, although the conditions would need to be carefully controlled to achieve desired outcomes.

Electrophilic Aromatic Substitution: The pyrene (B120774) skeleton is generally reactive towards electrophiles at its 1, 3, 6, and 8 positions. However, in this compound, the existing chlorine atoms and the deactivating effect of the carbonyl groups would likely direct further electrophilic attack to the remaining unsubstituted positions, albeit under forcing conditions. Reactions such as nitration or halogenation would require strong activating catalysts to overcome the deactivation of the ring system.

Nucleophilic Aromatic Substitution: The presence of chlorine atoms on the electron-deficient pyrene ring makes them potential leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This pathway is a highly probable route for introducing a wide range of functional groups. The electron-withdrawing dione functionality would further activate the chlorine atoms towards nucleophilic attack. This allows for the displacement of the chloro groups with various nucleophiles, as detailed in the table below.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Amine | R-NH2 | 3,6-Diaminopyrene-1,8-dione derivative |

| Alkoxide | R-ONa | 3,6-Dialkoxypyrene-1,8-dione derivative |

| Thiolate | R-SNa | 3,6-Di(alkylthio)pyrene-1,8-dione derivative |

| Cyanide | NaCN | 3,6-Dicyanopyrene-1,8-dione |

Derivatization through Carbonyl Groups of the Dione

The two carbonyl groups at the 1 and 8 positions are key sites for derivatization. These groups can undergo a variety of reactions typical of ketones, opening avenues for significant structural modifications. Common transformations include condensation reactions with amines to form imines or hydrazones, and Wittig-type reactions to introduce carbon-carbon double bonds. Reduction of the carbonyl groups to alcohols would yield the corresponding diol, which could be further functionalized.

Synthesis of Extended π-Conjugated Systems Incorporating this compound

The planar, aromatic structure of this compound makes it an attractive building block for the synthesis of larger, π-conjugated systems relevant to organic electronics. The chlorine atoms serve as reactive handles for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would enable the connection of the pyrenedione core to other aromatic or unsaturated units, leading to the formation of polymers or oligomers with tailored electronic and optical properties. The precursor approach, where soluble precursors are synthesized and then converted to the final insoluble π-conjugated material, is a valuable strategy in this context.

Asymmetric Functionalization Strategies for Creating Novel Pyrenedione Derivatives

Introducing chirality to the pyrenedione scaffold can lead to materials with unique chiroptical properties. Asymmetric functionalization could potentially be achieved through several strategies. Catalytic asymmetric reactions targeting the carbonyl groups, such as asymmetric hydrogenation or the addition of organometallic reagents in the presence of a chiral ligand, could create chiral diols. Alternatively, if derivatives with prochiral centers are synthesized, subsequent asymmetric transformations could establish stereocenters. While specific examples for this compound are not documented, the principles of asymmetric catalysis offer a roadmap for creating such novel chiral derivatives.

Post-Synthetic Modification and Chemical Manipulation of Pyrenedione Structures

Post-synthetic modification refers to the chemical transformation of an already assembled molecular structure containing the pyrenedione core. This approach is crucial for fine-tuning the properties of materials. For instance, a polymer synthesized via cross-coupling reactions using the chloro groups could undergo further reactions at the carbonyl positions. These modifications could alter the solubility, electronic properties, or self-assembly behavior of the material. The ability to perform chemical manipulations on a pre-formed pyrenedione-containing structure allows for a modular approach to materials design.

Advanced Applications in Materials Science

Organic Semiconductors based on 3,6-Dichloropyrene-1,8-dione and its Derivatives

Pyrene (B120774) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial interest for their use as organic semiconductors. researchgate.net Their planar structure and extensive π-conjugation facilitate efficient charge transport, a critical property for electronic applications. The introduction of electron-withdrawing or electron-donating groups at various positions on the pyrene core allows for the fine-tuning of their electronic and optical properties. nih.gov This chemical versatility makes pyrene-based molecules, including pyrene-diones, highly attractive for creating both p-type (hole-transporting) and n-type (electron-transporting) semiconductor materials. researchgate.net

Investigation of Charge Transport Characteristics

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. For pyrene derivatives, these characteristics are intrinsically linked to their molecular structure and solid-state packing. The ability to modify the pyrene core, for instance by creating dione (B5365651) structures, directly influences the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates the efficiency of charge injection and transport. researchgate.netnih.gov

Research has shown that the planar nature of the pyrene fused-ring system promotes close π-π stacking, which is advantageous for high crystallinity and efficient charge transport. researchgate.net The charge carrier mobility, a key metric for semiconductor performance, can be significantly influenced by the specific substituents on the pyrene backbone. For example, studies on various pyrene derivatives have demonstrated that they can exhibit hole mobilities suitable for a range of electronic applications. researchgate.net

Impact of Crystalline Polymorphism and Molecular Conformation on Charge Transport

For instance, in a study of 3,6-di(anthracen-2-yl)thieno[3,2-b]thiophene (3,6-DATT), a phase-changeable organic semiconductor, it was found that a subtle change in molecular conformation leads to distinct crystalline polymorphs. nih.govnih.govresearchgate.net These different phases (a room-temperature phase and a high-temperature phase) exhibit dramatically different charge transport properties. nih.govresearchgate.net This phenomenon is attributed to the modulation of intermolecular interactions, such as π-π stacking, due to conformational changes. nih.govresearchgate.net Such findings underscore the principle that controlling polymorphism and molecular conformation is a critical strategy for optimizing the performance of organic semiconductor devices.

Fabrication and Performance Evaluation in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and pyrene-based materials have shown significant promise in this area. researchgate.net The performance of an OFET is largely determined by the semiconductor's charge carrier mobility and the on/off ratio of the device. Pyrene's inherent properties, such as good chemical and thermal stability, along with high charge carrier mobility, make it an excellent candidate for the active layer in OFETs. researchgate.net

Table 1: Performance of select Pyrene-based Organic Field-Effect Transistors

| Compound | Mobility (cm²/Vs) | On/Off Ratio | Device Type |

|---|---|---|---|

| Pyrene-fused Perylene (B46583) Diimide Derivative | up to 1.13 | 10⁸ | p-type |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | 2.1 | 7.6 x 10⁶ | p-type |

Exploration in Organic Phase-Change Memory Transistors (OPCMT)

A novel application for advanced organic semiconductors is in organic phase-change memory transistors (OPCMTs). These devices offer non-volatile memory capabilities, meaning they can retain stored information without power. The principle behind OPCMTs often relies on an organic semiconductor that can reversibly switch between two or more stable states with distinct electrical properties. nih.govnih.govresearchgate.net

While there is no specific report on the use of this compound in OPCMTs, the work on the aforementioned 3,6-DATT provides a blueprint for how such a device could function. nih.govnih.govresearchgate.net In the case of 3,6-DATT, the reversible transition between two molecular conformations, triggered by an electric field or ultraviolet irradiation, leads to a significant change in the material's conductivity. nih.govnih.govresearchgate.net This allows for the programming and erasing of memory states. The OPCMT based on this material exhibited a fast programming/erasing rate, long retention time, and a large memory window. nih.govnih.govresearchgate.net This pioneering work suggests that pyrene-dione derivatives, with appropriate molecular design, could be explored for similar phase-change memory applications.

Development of Flexible Electronic Devices and Novel Functionalities

The processability of organic semiconductors allows for their use in flexible electronic devices, a rapidly growing field of technology. The ability to deposit these materials on flexible substrates opens up possibilities for applications such as rollable displays, wearable sensors, and smart textiles. Pyrene-based semiconductors, due to their robust nature and tunable properties, are well-suited for such applications. The development of high-performance, stable, and flexible OFETs and other electronic components based on pyrene derivatives is an active area of research.

Luminescent Materials and Chromophores for Optoelectronics

Pyrene and its derivatives are well-known for their unique photoluminescent properties, including a strong blue fluorescence. nih.gov This makes them highly attractive for use as luminescent materials and chromophores in optoelectronic devices such as organic light-emitting diodes (OLEDs). The emission characteristics of pyrene derivatives can be tuned by chemical modification, allowing for the creation of materials that emit light across the visible spectrum. nih.gov The introduction of dione functionalities can further modify the electronic structure and, consequently, the luminescent behavior of the pyrene core.

Design Principles for Luminescent Pyrene-Dione Systems

The luminescence of pyrene-based systems is a subject of extensive research. The design of luminescent pyrene-dione systems is guided by several key principles aimed at controlling their emission properties. A primary challenge in the design of pyrene-based materials is the tendency to form excimers—excited-state dimers that lead to red-shifted and often quenched fluorescence, particularly in the solid state or at high concentrations. researchgate.net

Key design strategies to modulate the luminescence of pyrene derivatives include:

Substitution: Introducing bulky substituents at various positions on the pyrene ring can inhibit π–π stacking, thereby reducing excimer formation and enhancing monomer emission. researchgate.net

Functionalization: The attachment of electron-donating or electron-accepting groups can create "push-pull" systems. This can lead to intramolecular charge transfer (ICT) upon photoexcitation, resulting in large Stokes shifts and emission colors that are sensitive to the solvent polarity. ossila.com

Rigidification: Creating a rigid molecular structure can minimize non-radiative decay pathways, leading to higher fluorescence quantum yields.

For pyrene-dione systems specifically, the dione moiety acts as an electron-withdrawing group, which can influence the electronic and photophysical properties. The addition of chlorine atoms, as in this compound, is expected to further enhance the electron-accepting nature of the core due to the inductive effect of the halogens. This could potentially lead to altered emission wavelengths and quantum yields compared to the parent pyrene-1,8-dione. However, without specific experimental or computational data for this compound, its precise luminescent properties remain uncharacterized in the scientific literature.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) due to their high charge carrier mobility and strong blue fluorescence. They can be employed as emitters in the emissive layer or as host materials. The performance of pyrene-based OLEDs is highly dependent on the molecular design to prevent aggregation-caused quenching and to achieve balanced charge injection and transport.

Derivatives of pyrene-4,5-dione (B1221838) have been used as building blocks for creating highly efficient blue-emitting materials for OLEDs. sigmaaldrich.comresearchgate.net For instance, a material synthesized from pyrene-4,5-dione has been reported to achieve high brightness and external quantum efficiency in a non-doped OLED device. researchgate.net The dione functionality is a key component in the synthesis of more complex, high-performance emitter molecules. sigmaaldrich.comresearchgate.net

While these examples highlight the utility of the pyrene-dione scaffold in OLEDs, there is no specific information available in the reviewed literature regarding the synthesis or performance of this compound in OLED devices. The impact of the dichloro-substitution at the 3 and 6 positions on the electroluminescent properties is yet to be reported.

Fluorescent Probes and Chemosensors

The inherent fluorescence of the pyrene core makes it an excellent platform for the development of fluorescent probes and chemosensors. These sensors are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte.

Design Strategies and Sensing Mechanisms

The design of pyrene-based fluorescent probes often incorporates a receptor unit that selectively binds to the target analyte, and this binding event triggers a change in the fluorescence signal of the pyrene fluorophore. Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): A receptor with a high-energy lone pair of electrons can quench the pyrene fluorescence through PET. Upon binding to an analyte, the electron-donating ability of the receptor is suppressed, leading to a "turn-on" of fluorescence.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution in a push-pull system, leading to a shift in the emission wavelength.

Excimer/Monomer Switching: The analyte can induce the formation or disruption of pyrene excimers, causing a change in the ratio of monomer to excimer emission.

Pyrene-based chemosensors have been developed for the detection of various species, including metal ions. For example, pyrene-based Schiff base ligands have been shown to act as "turn-off" fluorescent sensors for Cu²⁺ and Fe²⁺ ions. While these studies demonstrate the versatility of the pyrene scaffold, there are no specific reports on the design or application of this compound as a fluorescent probe. The electron-withdrawing nature of the dichloropyrene-dione core could potentially be leveraged in the design of new chemosensors, but this remains an unexplored area of research.

Application in Bioimaging and Cellular Probing

Fluorescent probes with good biocompatibility and cell permeability are valuable tools for bioimaging. Pyrene derivatives have been utilized for cellular imaging due to their ability to be readily taken up by cells. Pyrene-based probes have been successfully used to visualize analytes within living cells. For instance, a pyrene-based ligand was used for the imaging of Cu²⁺ and Fe²⁺ in HeLa cells.

However, the application of this compound for bioimaging or cellular probing has not been documented. The potential cytotoxicity and cellular uptake of this specific compound are unknown.

Development of Ratiometric Fluorescent Probes

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes as they allow for quantitative measurements that are independent of probe concentration and instrumental parameters. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths. Pyrene is particularly well-suited for the development of ratiometric probes due to its characteristic dual emission from the monomer and excimer states.

While numerous ratiometric probes have been developed using the pyrene scaffold for detecting various analytes, there is no available research on the development of ratiometric probes based on this compound.

Future Research Directions

Exploration of Novel Synthetic Pathways and Enhanced Regioselective Control

The synthesis of precisely substituted pyrene (B120774) derivatives remains a significant challenge in organic chemistry. rsc.org Direct electrophilic aromatic substitution on the pyrene core typically occurs at the 1, 3, 6, and 8 positions, which are the most electron-rich centers. rsc.org However, achieving selective di-substitution at the 3 and 6 positions while simultaneously introducing dione (B5365651) functionalities at the 1 and 8 positions requires sophisticated synthetic strategies.

Furthermore, exploring transition-metal-catalyzed cross-coupling reactions could provide a powerful tool for the regioselective introduction of chloro-substituents. The development of methods for the direct C-H activation and functionalization of the pyrene core is another promising avenue that could lead to more efficient and atom-economical synthetic pathways. researchgate.net

Table 1: Comparison of Synthetic Strategies for Substituted Pyrenes

| Synthetic Approach | Key Features | Potential for 3,6-Dichloropyrene-1,8-dione Synthesis |

| Direct Electrophilic Substitution | Simple, one-step process. | Low regioselectivity for 3,6-disubstitution. rsc.org |

| Multi-step Synthesis with Protecting Groups | High regioselectivity. | Potentially long and complex synthetic route. |

| Transition-Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Requires pre-functionalized pyrene precursors. |

| Direct C-H Activation/Functionalization | Atom-economical and efficient. | Requires development of specific catalysts for desired regioselectivity. researchgate.net |

This table is generated based on existing knowledge of pyrene synthesis and does not represent specific experimental data for this compound.

Advanced Characterization Techniques for Unveiling Structure-Property Relationships at the Molecular Level

A thorough understanding of the relationship between the molecular structure of this compound and its physicochemical properties is crucial for its rational application. Future research should employ a suite of advanced characterization techniques to elucidate these relationships.

High-resolution spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), will be essential for confirming the molecular structure and purity of synthesized compounds. researchgate.net Single-crystal X-ray diffraction analysis will provide definitive information on the molecular geometry, bond lengths, bond angles, and intermolecular packing in the solid state. This is particularly important as the solid-state arrangement significantly influences the material's electronic properties. researchgate.net

Computational chemistry, utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a vital role in complementing experimental data. rsc.orguit.no These theoretical calculations can provide insights into the electronic structure, frontier molecular orbital (HOMO-LUMO) energy levels, and predicted photophysical properties, such as absorption and emission spectra. rsc.orguit.no The calculated electrostatic potential maps can also offer predictions regarding the molecule's chemo- and photo-stabilities. uit.no

Table 2: Key Characterization Techniques and Their Insights

| Technique | Information Gained | Relevance to this compound |

| NMR Spectroscopy | Molecular connectivity and environment of atoms. | Confirmation of the 3,6-dichloro substitution pattern. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Verification of the molecular formula. researchgate.net |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure and packing. | Understanding intermolecular interactions and their effect on properties. |

| UV-Vis and Fluorescence Spectroscopy | Absorption and emission properties. | Determining the photophysical characteristics. nih.gov |

| Computational Modeling (DFT/TD-DFT) | Electronic structure, energy levels, and predicted spectra. | Guiding the design of materials with desired properties. rsc.orguit.no |

This table outlines the general application of these techniques and their expected utility for the target compound.

Rational Design and Development of this compound-Based Materials with Improved Performance Metrics

The unique combination of a pyrene core, electron-withdrawing dione groups, and halogen substituents in this compound makes it a promising building block for high-performance organic electronic materials. Future research should focus on the rational design and synthesis of materials derived from this core structure with tailored properties for specific applications, such as organic field-effect transistors (OFETs). nih.gov

The introduction of chlorine atoms is known to influence the electronic properties and intermolecular interactions of aromatic systems, which can lead to improved charge transport characteristics. For instance, 6,13-dichloropentacene (B3054253) has demonstrated high charge carrier mobility in OFETs. nih.gov By systematically modifying the this compound core, for example, by introducing solubilizing alkyl chains or other functional groups, it may be possible to tune the material's processability and solid-state packing to optimize device performance. The development of new organic semiconductors is key to achieving high mobility, a large on/off ratio, low threshold voltage, and high stability in practical transistors. researchgate.net

The design of donor-acceptor (D-A) type molecules incorporating the this compound unit as the acceptor could lead to materials with interesting intramolecular charge transfer properties, which are relevant for applications in organic photovoltaics and non-linear optics.

Table 3: Potential Performance Metrics for this compound-Based OFETs

| Parameter | Desired Value | Rationale |

| Hole/Electron Mobility (μ) | > 1 cm²/Vs | Efficient charge transport. nih.gov |

| On/Off Ratio | > 10⁶ | Low off-state current for switching applications. |

| Threshold Voltage (Vth) | Low and tunable | Low power consumption. |

| Air Stability | High | Long operational lifetime. |

This table presents target performance metrics based on the current state-of-the-art in organic electronics and does not represent measured data for the target compound.

Expanding the Scope of Applications into Emerging Technologies

Beyond organic electronics, the unique photophysical properties of pyrene derivatives suggest that this compound could find applications in a range of emerging technologies. rsc.org The presence of halogen atoms can enhance intersystem crossing, potentially making this compound a candidate for applications in photodynamic therapy or as a sensitizer (B1316253) in photocatalysis. nih.govnih.gov

The pyrene core is a well-known fluorophore, and its derivatives are widely used as fluorescent probes for the detection of various analytes. rsc.orgepa.govnih.gov Future research could explore the development of sensors based on this compound for the detection of specific ions or molecules. The electron-deficient nature of the dione-substituted pyrene ring could make it sensitive to electron-rich species. The exploitation of destructive quantum interference in meta-substituted pyrene has been proposed as a mechanism to enhance the sensitivity and selectivity of chemical sensors. aps.orgarxiv.org

Furthermore, the ability of pyrene to form excimers and its long-lived excited states could be harnessed in the development of novel light-emitting materials and systems. nih.gov

Interdisciplinary Research Integrating Pyrenedione Chemistry with Broader Scientific Domains

The full potential of this compound can be realized through interdisciplinary research that integrates pyrenedione chemistry with other scientific fields. Collaboration with materials scientists, physicists, and engineers will be crucial for the fabrication and characterization of electronic devices.

In the realm of biology and medicine, partnerships with biochemists and pharmacologists could lead to the exploration of this compound's potential in bioimaging, as a therapeutic agent, or as a tool for studying biological processes. The reactivity of quinone-containing compounds with biological macromolecules, such as DNA, has been a subject of investigation, suggesting potential avenues for exploring the biological activity of this compound. nih.gov

The integration of pyrenedione chemistry with supramolecular chemistry could lead to the development of novel self-assembling systems with unique functions. The planar structure of the pyrene core makes it an ideal building block for creating ordered nanostructures through π-π stacking and other non-covalent interactions.

By pursuing these future research directions, the scientific community can systematically unravel the properties and potential applications of this compound, paving the way for its use in a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dichloropyrene-1,8-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via alkylation or cyclocondensation reactions. For example, phase-transfer catalysis (PTC) under biphasic conditions (e.g., using 1,3-dibromopropane as an alkylating agent) is effective for introducing halogen substituents . Optimization involves adjusting molar ratios, solvent systems (e.g., dichloromethane/water), and reaction times to maximize yields. Spectral characterization (e.g., H NMR, IR) and elemental analysis (C, H, N) are critical for verifying purity and structure (Tables 1–2 in ).